molecular formula C17H23NO5 B4077381 oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine

oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine

Cat. No.: B4077381
M. Wt: 321.4 g/mol
InChI Key: WXNGXQFSFZKXGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine is a complex organic compound that combines the properties of oxalic acid and a phenoxy-substituted amine. . The phenoxy-substituted amine component introduces additional functional groups, making this compound versatile for various chemical applications.

Scientific Research Applications

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine is unique due to its combination of oxalic acid’s chelating properties and the versatile reactivity of the phenoxy-substituted amine. This dual functionality makes it valuable for specialized applications in various fields .

Properties

IUPAC Name

oxalic acid;3-phenoxy-N,N-bis(prop-2-enyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO.C2H2O4/c1-3-11-16(12-4-2)13-8-14-17-15-9-6-5-7-10-15;3-1(4)2(5)6/h3-7,9-10H,1-2,8,11-14H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNGXQFSFZKXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CCCOC1=CC=CC=C1)CC=C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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